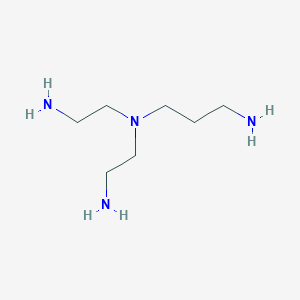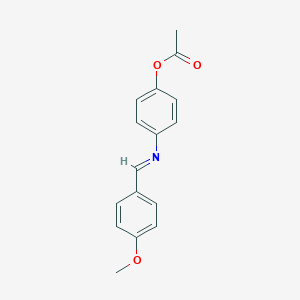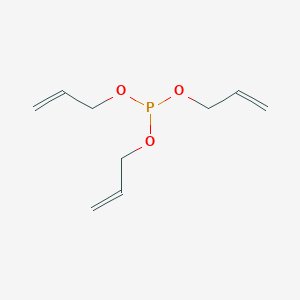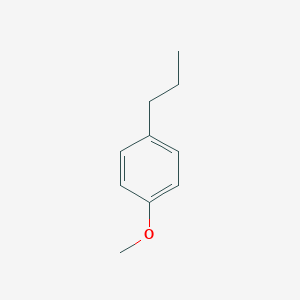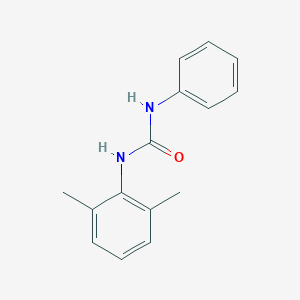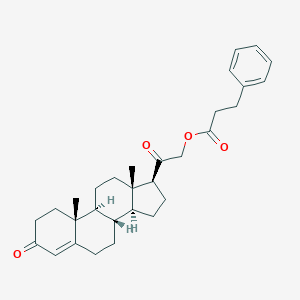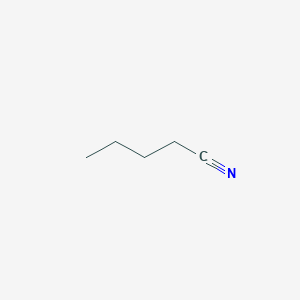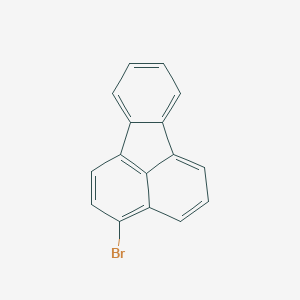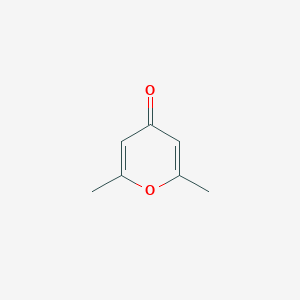
Isobornyl thiocyanoacetate
Descripción general
Descripción
Isobornyl thiocyanoacetate is a yellow oily liquid . It is used as a pediculicide and has a terpene-like odor . It is very soluble in alcohol, benzene, chloroform, and ether, but practically insoluble in water .
Synthesis Analysis
The compound is prepared by treating isoborneol with chloroacetyl chloride and KCNS . A metabolite, isobornyl a-(methylthio)acetate, was isolated and identified by GC-MS, and a reference standard for the metabolite was synthesized .Molecular Structure Analysis
The molecular formula of this compound is C13H19NO2S . Its molecular weight is 253.360 . The IUPAC Standard InChI is InChI=1S/C13H19NO2S/c1-12(2)9-4-5-13(12,3)10(6-9)16-11(15)7-17-8-14/h9-10H,4-7H2,1-3H3/t9?,10-,13?/m1/s1 .Chemical Reactions Analysis
This compound (Thanite) is an insecticide that induces a surfacing response in fish and therefore has been considered to have potential as a fish collection agent . Analyses for residues of Thanite in carp (Cyprinus carpio) and largemouth bass (Micropterus salmoides) exposed to chemical yielded only a trace of the parent compound .Physical and Chemical Properties Analysis
This compound is a yellow oily liquid with a terpene-like odor . It is very soluble in alcohol, benzene, chloroform, and ether, but practically insoluble in water . The boiling point at 0.06 pressure is 95°C, and the flash point is 82°C (180°F) . The density at 25°C is 1.1465, and the refractive index at 25°C is 1.512 .Aplicaciones Científicas De Investigación
Insecticide Synergism : Isobornyl thiocyanoacetate, alongside related thiocyanates, demonstrates significant synergistic effects when combined with insecticidal carbamates against the house fly, Musca domestica L. This synergism is comparable to that achieved with commercially available methylenedioxyphenyl synergists and is effective against both susceptible and carbamate-resistant flies. The mechanism involves inhibiting the biochemical detoxification of the carbamate within the fly's body (El-Sebae, Metcalf, & Fukuto, 1964).
Antimicrobial Agents : Novel heterocyclic compounds incorporating sulfamoyl moiety, which could be used as antimicrobial agents, were synthesized using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. The study aimed at creating new compounds with potential antibacterial and antifungal applications, demonstrating the versatility of thiocyanoacetate derivatives in synthesizing biochemically relevant compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Aerosol Formulations in Veterinary Applications : Research on aerosol formulations containing methoxychlor and other insecticide-repellents, including this compound, for use on cattle showed effective control of biting flies. This study is significant in veterinary medicine and the dairy industry, ensuring the safety and effectiveness of such treatments (Cheng, Frear, & Enos, 1959).
Pharmaceutical and Dental Applications : The use of thiourea derivatives (including compounds related to this compound) in biomedical fields is explored. For example, thiourethane additives in dental polymers, as well as the development of novel drug delivery systems, represent important applications in clinical and pharmaceutical settings (Consani, Paula, Fugolin, & Pfeifer, 2020).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Isobornyl thiocyanoacetate can be achieved through the reaction between isobornyl mercaptan and thiocyanoacetic acid. The reaction can be catalyzed by a base such as triethylamine or pyridine. The resulting product can be purified through distillation or recrystallization. ", "Starting Materials": [ "Isobornyl mercaptan", "Thiocyanoacetic acid", "Triethylamine or Pyridine" ], "Reaction": [ "Step 1: In a round-bottom flask, add isobornyl mercaptan and thiocyanoacetic acid in equimolar amounts.", "Step 2: Add a catalytic amount of triethylamine or pyridine to the flask.", "Step 3: Heat the mixture under reflux for several hours while stirring.", "Step 4: After the reaction is complete, cool the mixture to room temperature.", "Step 5: Extract the product with an appropriate solvent such as ether or dichloromethane.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Purify the product through distillation or recrystallization to obtain Isobornyl thiocyanoacetate." ] } | |
| ...THIOCYANATES HAVE RAPID PARALYTIC ACTION TO INSECTS THAT IS CLEARLY ATTRIBUTABLE TO ACTION OF THIOCYANO GROUP. ...COMPD REPRESENT CLASSICAL CONCEPT OF CONDUCTOPHORIC GROUP, WHICH PRODUCES EFFECTIVE CONCN OF MOL @ SITE OF LESION & TOXOPHORIC GROUP (SCN), WHICH PRODUCES BIOCHEMICAL LESION. /THIOCYANATES/ | |
Número CAS |
115-31-1 |
Fórmula molecular |
C13H19NO2S |
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-thiocyanatoacetate |
InChI |
InChI=1S/C13H19NO2S/c1-12(2)9-4-5-13(12,3)10(6-9)16-11(15)7-17-8-14/h9-10H,4-7H2,1-3H3/t9?,10-,13?/m0/s1 |
Clave InChI |
IXEVGHXRXDBAOB-QUNCOHTASA-N |
SMILES isomérico |
CC1(C2CCC1([C@H](C2)OC(=O)CSC#N)C)C |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C |
SMILES canónico |
CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C |
Punto de ebullición |
95 °C @ 0.06 mm Hg |
Color/Form |
CLEAR, AMBER LIQUID Yellow, oily liquid REDDISH-YELLOW OILY LIQUID /TECHNICAL PRODUCT/ |
Densidad |
1.1465 @ 25 °C/4 °C |
Punto de inflamación |
82 °C ; 180 °F /TECHNICAL PRODUCT/ |
| 115-31-1 | |
Descripción física |
Technical grade: Yellow oily liquid; Contains up to 18% other terpenes; [Merck Index] Yellow, reddish-yellow, or amber liquid; [HSDB] |
Pictogramas |
Irritant; Environmental Hazard |
Vida útil |
IT IS STABLE UNDER NORMAL STORAGE CONDITIONS. |
Solubilidad |
Very soluble in alcohol, benzene, chloroform, ether; practically insoluble in water. |
Sinónimos |
isobornyl thiocyanoacetate isobornyl thiocyanoacetate, (exo)-isomer thanite |
Presión de vapor |
0.000025 [mmHg] 0.06 MM HG @ 95 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)


